N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride
Description
N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl group substituted with a 2-chlorobenzyl ether and a 4-pyridinylmethylamine moiety, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O.ClH/c21-20-7-2-1-5-18(20)15-24-19-6-3-4-17(12-19)14-23-13-16-8-10-22-11-9-16;/h1-12,23H,13-15H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAPKZXPXDLFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)CNCC3=CC=NC=C3)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride typically involves multiple steps, including:
Formation of the Benzyl Ether: The initial step involves the reaction of 2-chlorobenzyl alcohol with a suitable benzyl halide under basic conditions to form the benzyl ether.
Introduction of the Pyridinylmethylamine Group: The next step involves the reaction of the benzyl ether with 4-pyridinylmethylamine under acidic conditions to introduce the pyridinylmethylamine group.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl position, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amines and other reduced functional groups.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {3-[(4-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride
- {3-[(2-bromobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride
- {3-[(2-fluorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride
Uniqueness
The uniqueness of N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorobenzyl group and the 4-pyridinylmethylamine moiety allows for unique interactions and reactivity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
